molecular formula C20H26N4O2 B14666268 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide CAS No. 36226-78-5

2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide

Cat. No.: B14666268
CAS No.: 36226-78-5
M. Wt: 354.4 g/mol
InChI Key: WZRADMOHLRFXPN-UHFFFAOYSA-N
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Description

2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide is a complex organic compound that features a piperazine ring substituted with a p-methoxyphenyl group and an ethylamino group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide typically involves multiple steps, starting with the preparation of the p-methoxyphenylpiperazine intermediate. This intermediate is then reacted with an appropriate benzamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone), reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, p-methoxyphenyl group, and benzamide moiety allows for versatile applications and interactions that are not commonly observed in similar compounds.

Properties

CAS No.

36226-78-5

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]benzamide

InChI

InChI=1S/C20H26N4O2/c1-26-17-8-6-16(7-9-17)24-14-12-23(13-15-24)11-10-22-19-5-3-2-4-18(19)20(21)25/h2-9,22H,10-15H2,1H3,(H2,21,25)

InChI Key

WZRADMOHLRFXPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=CC=CC=C3C(=O)N

Origin of Product

United States

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